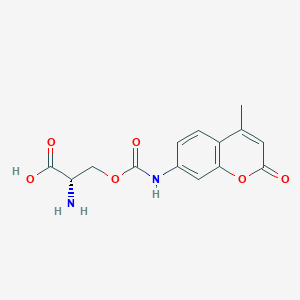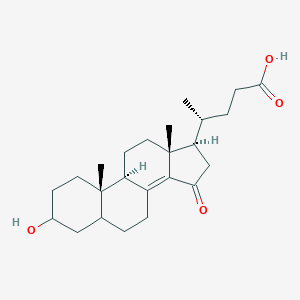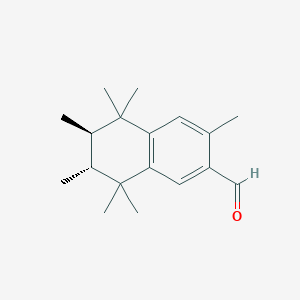
8a-Phenyldecahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8a-Phenyldecahydroquinoline, also known as PDQ, is a bicyclic amine that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. PDQ is an important scaffold in medicinal chemistry, and its unique structure has led to the synthesis of several biologically active compounds.
Aplicaciones Científicas De Investigación
8a-Phenyldecahydroquinoline has been used in several scientific research applications, including drug discovery and development, as well as in the synthesis of biologically active compounds. This compound has been used as a scaffold in the design of several drugs, including antipsychotics, antidepressants, and antimicrobials. This compound has also been used in the synthesis of several alkaloids, which have shown promising biological activity.
Mecanismo De Acción
The mechanism of action of 8a-Phenyldecahydroquinoline is not fully understood, but it is believed to act on several targets in the central nervous system. This compound has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have an affinity for several receptors, including the 5-HT2A receptor and the D2 receptor.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including antipsychotic, antidepressant, and antimicrobial activity. This compound has also been shown to have anxiolytic and analgesic effects. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8a-Phenyldecahydroquinoline has several advantages and limitations for lab experiments. This compound is a versatile scaffold that can be modified to synthesize several biologically active compounds. This compound is also relatively easy to synthesize, with a high yield and purity. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 8a-Phenyldecahydroquinoline. One direction is the synthesis of novel this compound derivatives with improved biological activity. Another direction is the investigation of the mechanism of action of this compound, which could lead to the development of more targeted drugs. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of this compound could lead to the development of more effective and safer drugs. Finally, the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including psychiatric disorders and infectious diseases, could lead to the development of new treatments.
Conclusion
In conclusion, this compound is a versatile scaffold that has several potential applications in drug discovery and development. This compound has been shown to have several biochemical and physiological effects, including antipsychotic, antidepressant, and antimicrobial activity. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research and development of this compound. The investigation of this compound has the potential to lead to the development of new and effective drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 8a-Phenyldecahydroquinoline involves the reaction of cyclohexanone and aniline in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of a bicyclic amine with a phenyl group attached to the quinoline ring. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Propiedades
Número CAS |
131556-11-1 |
|---|---|
Fórmula molecular |
C49H100N2O3 |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
8a-phenyl-2,3,4,4a,5,6,7,8-octahydro-1H-quinoline |
InChI |
InChI=1S/C15H21N/c1-2-7-13(8-3-1)15-11-5-4-9-14(15)10-6-12-16-15/h1-3,7-8,14,16H,4-6,9-12H2 |
Clave InChI |
QEXADSRMRUUCQJ-UHFFFAOYSA-N |
SMILES |
C1CCC2(C(C1)CCCN2)C3=CC=CC=C3 |
SMILES canónico |
C1CCC2(C(C1)CCCN2)C3=CC=CC=C3 |
Sinónimos |
8a-phenyldecahydroquinoline 8a-phenyldecahydroquinoline, cis(+)-isomer 8a-phenyldecahydroquinoline, cis(-)-isomer 8a-phenyldecahydroquinoline, trans(+)-isomer 8a-phenyldecahydroquinoline, trans(+-)-isomer 8a-phenyldecahydroquinoline, trans(-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)







![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)


![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)